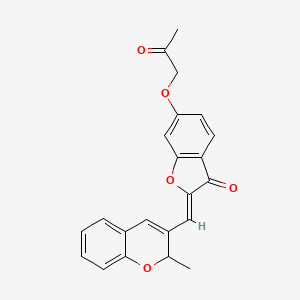
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C23H28FN3O2 and its molecular weight is 397.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Imaging Solid Tumors with Positron Emission Tomography (PET)
Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for PET imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma-2 receptors showed high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for tumor imaging (Tu et al., 2007).
2. Synthesis and Fluorescence Studies for Oligodeoxyribonucleotide Hybridization
Novel fluorophores, including benzamide derivatives, have been synthesized and studied for their fluorescence in different organic solvents and aqueous solutions. They have been used for labeling nucleosides, which in turn were used for labeling oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).
3. Luminescent Properties and Photo-Induced Electron Transfer
Studies on novel piperazine substituted naphthalimide model compounds revealed characteristic luminescent properties and photo-induced electron transfer, which can be useful in the development of fluorescent probes (Gan et al., 2003).
4. Synthesis of Fluorinated Heterocycles
Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes has demonstrated the potential for diverse synthesis of these compounds, which are significant in pharmaceutical and agrochemical industries (Wu et al., 2017).
5. Imaging Peripheral Benzodiazepine Receptors
Studies on the synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as radioligands for imaging peripheral benzodiazepine receptors with PET indicate their potential in noninvasive assessment of these receptors in vivo (Matarrese et al., 2001).
6. Imaging Breast Cancer
Conformationally flexible benzamide analogs with high affinity and selectivity for sigma-2 versus sigma-1 receptors have been developed and evaluated for imaging the proliferative status of breast tumors with PET (Tu et al., 2005).
7. Antimicrobial Evaluation of Novel Fluorine-Containing Compounds
Research on novel fluorine-containing derivatives, including those with quinazolinone and thiazolidinone motifs, demonstrated significant antimicrobial potency, highlighting their potential as antimicrobial agents (Desai et al., 2013).
Propiedades
IUPAC Name |
2-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-26-10-4-5-17-15-18(8-9-21(17)26)22(27-11-13-29-14-12-27)16-25-23(28)19-6-2-3-7-20(19)24/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDZQTZEABYLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)
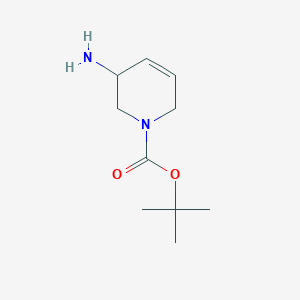
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2721879.png)
![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)

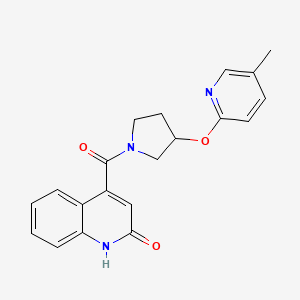
![N-ethyl-N-(3-methylphenyl)-N'-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2721883.png)
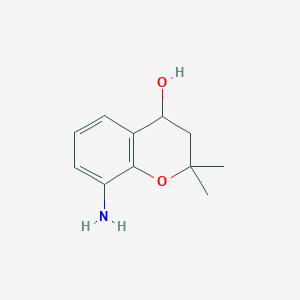
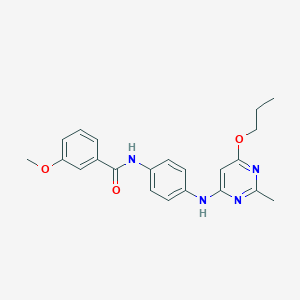
![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2721892.png)
![5-chloro-2-(methylsulfanyl)-4-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyrimidine](/img/structure/B2721894.png)
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2721897.png)
